5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane
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Overview
Description
5-Methoxy-4,4,5-trimethyl-1-oxaspiro[23]hexane is a spiro compound characterized by a unique oxaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable methoxy-substituted precursor with a spiro-forming reagent under anhydrous conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane has several applications in scientific research:
Organic Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane exerts its effects is primarily through its chemical reactivity. The methoxy group and the spiro structure provide sites for chemical interactions, which can lead to the formation of various derivatives. These interactions are facilitated by the molecular geometry and electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound has a similar spiro structure but with different substituents and ring size.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Another spiro compound with a different functional group, which affects its reactivity and applications.
Uniqueness
5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane is unique due to its specific methoxy substitution and the trimethyl groups, which influence its chemical properties and potential applications. The combination of these features makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
5-methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)8(3,10-4)5-9(7)6-11-9/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAJYGIWUREVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC12CO2)(C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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